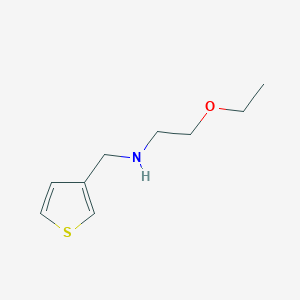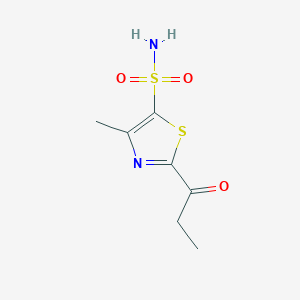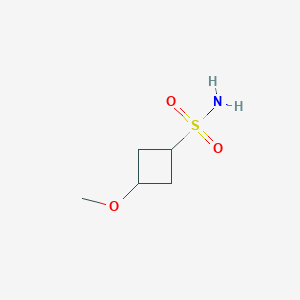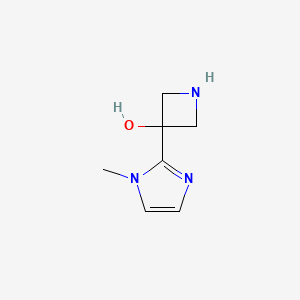![molecular formula C11H18O3 B13248274 1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene](/img/structure/B13248274.png)
1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene is a chemical compound with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol . This compound is characterized by its spirocyclic structure, which includes a methoxy group and two oxygen atoms forming a dioxaspiro ring system. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene involves several steps. One common synthetic route includes the dialkylation of methoxypropadiene via lithium derivatives, followed by acid-catalyzed ring closure to form the spirocyclic structure . The reaction conditions typically involve the use of strong bases and acids to facilitate the formation of the desired product.
Chemical Reactions Analysis
1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene involves its interaction with specific molecular targets and pathways. The methoxy group and the spirocyclic structure play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene can be compared with other spirocyclic compounds such as:
1,7-Dioxaspiro[5.5]undec-4-ene: Similar in structure but with different substituents and ring sizes.
9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one: Contains nitrogen atoms in the spirocyclic ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific methoxy and dioxaspiro ring system, which imparts distinct chemical and physical properties compared to other similar compounds .
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
5-methoxy-3,7-dioxaspiro[5.6]dodec-9-ene |
InChI |
InChI=1S/C11H18O3/c1-12-10-9-13-8-6-11(10)5-3-2-4-7-14-11/h2,4,10H,3,5-9H2,1H3 |
InChI Key |
WDBSLJIIUJJANT-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCCC12CCC=CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13248196.png)
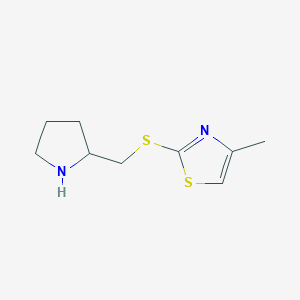

![6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13248224.png)
amine](/img/structure/B13248227.png)
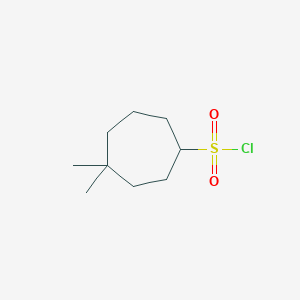
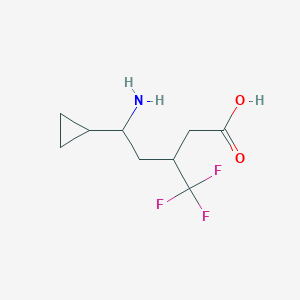
![1,6-Dimethyl-5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13248246.png)
